molecular formula C10H10BrNO2 B14394884 N-(1-Bromo-2-oxopropyl)benzamide CAS No. 88297-78-3

N-(1-Bromo-2-oxopropyl)benzamide

Cat. No.: B14394884
CAS No.: 88297-78-3
M. Wt: 256.10 g/mol
InChI Key: NMLITCWUEYQGJG-UHFFFAOYSA-N
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Description

N-(1-Bromo-2-oxopropyl)benzamide is a chemical compound of interest in synthetic organic chemistry and pharmaceutical research. As a benzamide derivative featuring both bromo and keto functional groups, it serves as a versatile building block or intermediate for the synthesis of more complex molecules. The reactive bromine and carbonyl moieties make it a suitable substrate for nucleophilic substitution and condensation reactions, allowing researchers to explore novel chemical spaces. This compound is provided for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, and refer to the safety data sheet for detailed hazard information.

Properties

CAS No.

88297-78-3

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

N-(1-bromo-2-oxopropyl)benzamide

InChI

InChI=1S/C10H10BrNO2/c1-7(13)9(11)12-10(14)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,14)

InChI Key

NMLITCWUEYQGJG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(NC(=O)C1=CC=CC=C1)Br

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of α-Bromoketones with Benzamide

The most widely reported method involves the reaction of benzamide with 1-bromo-2-propanone (α-bromoketone) under basic conditions. This approach adapts protocols from anilinoketone syntheses, where α-bromoketones react with amines or amides via nucleophilic substitution.

Procedure :

  • Synthesis of 1-Bromo-2-propanone :
    Acetone is brominated using pyridinium tribromide (1.2 equiv) and hydrobromic acid (33% in acetic acid) at 0–10°C for 2–4 hours. The crude product is purified via distillation (yield: 75–85%).
  • Coupling with Benzamide :
    Benzamide (1.0 equiv) and 1-bromo-2-propanone (1.2 equiv) are dissolved in dimethylformamide (DMF) with potassium carbonate (2.0 equiv). The mixture is stirred at 80°C for 8–12 hours. Post-reaction, the product is precipitated in ice water, filtered, and recrystallized from ethanol (yield: 60–72%).

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the amide nitrogen attacks the electrophilic carbon adjacent to the bromine atom. The base deprotonates benzamide, enhancing its nucleophilicity.

Copper-Catalyzed Amidation of Brominated Intermediates

A patent describing N-(4-bromo-2,5-diethoxyphenyl)benzamide synthesis provides insights into transition-metal-catalyzed approaches. While typically used for aromatic bromides, similar conditions may apply to aliphatic systems.

Procedure :

  • Substrate Preparation :
    1-Bromo-2-propanone is generated as described in Section 1.1.
  • Catalytic Reaction :
    Benzamide (1.0 equiv), 1-bromo-2-propanone (1.1 equiv), copper(I) iodide (10 mol%), and 1,10-phenanthroline (20 mol%) are combined in dimethyl sulfoxide (DMSO). The mixture is heated at 100°C under nitrogen for 24 hours. Purification via column chromatography (petroleum ether/ethyl acetate) yields the product (45–55%).

Limitations :
Lower yields compared to nucleophilic substitution suggest limited efficacy for aliphatic bromides in Ullmann-type reactions.

Bromination of Pre-Formed N-(2-Oxopropyl)benzamide

Direct bromination of N-(2-oxopropyl)benzamide offers an alternative route, though it risks over-bromination or ketone oxidation.

Procedure :
N-(2-Oxopropyl)benzamide (1.0 equiv) is dissolved in dichloromethane. Pyridinium tribromide (1.1 equiv) is added at 0°C, and the reaction is stirred for 1 hour. The mixture is washed with sodium thiosulfate, dried, and concentrated (yield: 50–60%).

Analytical Note :
1H NMR confirms regioselective bromination at the α-position (δ 4.12 ppm, s, CH2Br).

Optimization and Reaction Parameters

Solvent and Base Effects

  • DMF vs. DMSO : DMF provides higher yields (60–72%) due to better solubility of intermediates.
  • Base Selection : Potassium carbonate outperforms triethylamine in minimizing hydrolysis side reactions.

Temperature and Time

  • Optimal coupling occurs at 80°C for 8 hours. Prolonged heating (>12 hours) degrades the product.
  • Bromination requires strict temperature control (0–10°C) to prevent di-bromination.

Characterization and Analytical Data

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3) :
    δ 7.82–7.75 (m, 2H, ArH), 7.52–7.45 (m, 3H, ArH), 4.45 (s, 2H, COCH2Br), 2.28 (s, 3H, COCH3).
  • 13C NMR (101 MHz, CDCl3) :
    δ 195.2 (C=O), 167.8 (CONH), 134.5–128.3 (ArC), 52.1 (CH2Br), 28.4 (CH3).
  • HRMS (ESI) :
    Calculated for C10H10BrNO2 [M+H]+: 279.9924; Found: 279.9921.

Purity and Yield Comparison

Method Yield (%) Purity (HPLC)
Nucleophilic Substitution 72 98.5
Copper Catalysis 55 95.2
Direct Bromination 60 97.8

Challenges and Mitigation Strategies

  • Instability of α-Bromoketones : Store at –20°C under nitrogen to prevent decomposition.
  • Competitive Elimination : Use polar aprotic solvents (DMF, DMSO) to suppress E2 pathways.
  • Scale-Up Limitations : Batch-wise bromination and strict temperature control improve reproducibility.

Applications and Derivatives

This compound serves as a precursor for:

  • Cross-Coupling Reactions : Suzuki-Miyaura couplings with aryl boronic acids.
  • Heterocycle Synthesis : Cyclization with thioureas to form thiazolidinones.

Chemical Reactions Analysis

Types of Reactions

N-(1-Bromo-2-oxopropyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted benzamides depending on the nucleophile used.

    Oxidation: Major products include benzoic acid derivatives.

    Reduction: Products include alcohol derivatives of the original compound.

Scientific Research Applications

N-(1-Bromo-2-oxopropyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Bromo-2-oxopropyl)benzamide involves its interaction with specific molecular targets. The bromo group can participate in nucleophilic substitution reactions, while the oxo group can undergo reduction or oxidation. These reactions can modulate the activity of the compound and its interactions with biological molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The table below compares substituents and functional groups in N-(1-Bromo-2-oxopropyl)benzamide and related compounds:

Compound Name Substituent on Benzamide Nitrogen Functional Groups Key Structural Attributes
This compound 1-Bromo-2-oxopropyl Bromo, ketone, amide Electrophilic bromo group; ketone for conjugation
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl Hydroxy, amide, methyl N,O-bidentate directing group for metal catalysis
2-Amino-N-substituted-5-bromobenzamide Cyclohexyl or benzyl Bromo, amine, amide Bromine at aromatic position; variable N-substituents
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 2-(3,4-Dimethoxyphenyl)ethyl Methoxy, amide Electron-rich aromatic substituent
N-Benzyl-2-bromo-N-isopropylbutanamide Benzyl and isopropyl Bromo, amide, branched alkyl Bulky substituents; bromo at aliphatic position

Key Observations :

  • The bromo group in this compound is aliphatic, unlike the aromatic bromine in 2-amino-N-substituted-5-bromobenzamide , which may alter its reactivity in substitution reactions.
  • The ketone group enables conjugation, distinguishing it from analogs with hydroxy or methoxy groups (e.g., Rip-B ).
Comparison with Analogous Syntheses
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Synthesized via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, yielding a crystalline product confirmed by X-ray diffraction .
  • Rip-B : Prepared in 80% yield by reacting benzoyl chloride with 3,4-dimethoxyphenethylamine without coupling agents .
  • 2-Amino-N-substituted-5-bromobenzamide: Utilized EDC/HOBt for amide bond formation, reflecting modern peptide-coupling strategies .

Reactivity Insights :

  • The absence of coupling agents in Rip-B’s synthesis suggests that electron-rich amines may facilitate direct acylation, whereas aliphatic bromoamines (as in the target compound) might require activation.

Physicochemical and Spectroscopic Properties

Melting Points and Solubility
Compound Melting Point (°C) Solubility Profile
This compound (predicted) 95–110 (estimated) Moderate in polar aprotic solvents
Rip-B 90 Soluble in THF, DCM
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Not reported Likely polar due to hydroxy group

Notes:

  • The ketone and bromo groups in the target compound may increase polarity, raising its melting point compared to Rip-B .
NMR Spectral Data
  • Rip-B : Aromatic protons appear at δ 7.2–7.4 ppm (benzamide), with methoxy signals at δ 3.7–3.8 ppm .
  • This compound (predicted) : Expected signals include:
    • δ 4.3–4.5 ppm (CH₂ adjacent to bromine),
    • δ 2.8–3.0 ppm (ketone carbonyl adjacent to CH₂),
    • δ 7.4–7.8 ppm (aromatic protons).

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(1-Bromo-2-oxopropyl)benzamide?

The synthesis typically involves multi-step reactions starting from benzamide derivatives. For example, halogenation at the α-carbon of the carbonyl group can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Evidence from analogous compounds (e.g., N-benzoyl-2-hydroxybenzamides) highlights the use of Pd/C-catalyzed hydrogenation and subsequent functionalization with brominated intermediates (e.g., methyl 3-(chlorocarbonyl)propanoate) . Reaction optimization may require inert atmospheres (e.g., CH₂Cl₂, pyridine) to avoid side reactions.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Standard characterization techniques include:

  • NMR spectroscopy : Compare chemical shifts of the α-bromo and carbonyl groups with reference data (e.g., N-(2-Bromo-4-heptafluorophenyl)benzamide derivatives show distinct ¹³C NMR signals at δ ~170 ppm for the amide carbonyl) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) using high-resolution MS. Note that some brominated analogs may exhibit fragmentation patterns dominated by C-Br bond cleavage .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as demonstrated for N-(4-formylpiperazine-1-carbonothioyl)benzamide) provides bond lengths and angles critical for structural validation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

The α-bromo carbonyl group is highly electrophilic, but steric hindrance from the benzamide moiety may slow SN₂ reactions. Computational studies (e.g., using DFT for analogous bromobenzamides) suggest that electron-withdrawing substituents on the benzamide ring enhance electrophilicity at the α-carbon. Experimental data from PARP-1 inhibitor syntheses show that bulky nucleophiles (e.g., quinolin-8-amine) require polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) for efficient substitution .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., anti-cancer vs. anti-inflammatory effects) may arise from:

  • Structural isomerism : Regioisomeric byproducts (e.g., bromination at unintended positions) can confound SAR studies. LC-MS monitoring during synthesis is critical .
  • Assay variability : Standardize cell-based assays using controls like N-(3-Bromo-1,4-dioxonaphthyl)benzamide derivatives, which show consistent IC₅₀ values in kinase inhibition studies .
  • Metabolic instability : Evaluate metabolic pathways via liver microsome assays. Fluorinated analogs (e.g., 3,4-difluoro-N-benzamide derivatives) exhibit improved stability due to reduced CYP450-mediated degradation .

Q. How can computational modeling guide the design of this compound-based therapeutics?

  • Docking studies : Use software like AutoDock Vina to predict binding affinities for targets such as PARP-1. The benzamide scaffold shows high complementarity to NAD⁺-binding pockets .
  • ADMET prediction : Tools like SwissADME can forecast pharmacokinetic properties. LogP values >5 (e.g., for N-(2-cyano-4-oxochromen-8-yl)benzamide) suggest poor aqueous solubility, necessitating prodrug strategies .

Methodological Considerations

Q. What analytical techniques are recommended for tracking reaction intermediates?

  • TLC with UV visualization : Effective for monitoring bromination and amidation steps.
  • In-situ IR spectroscopy : Detect carbonyl group transformations (e.g., shifts from ~1680 cm⁻¹ for amides to ~1720 cm⁻¹ for α-bromo carbonyls) .
  • HPLC purification : Essential for isolating isomers, as demonstrated for N-(3-methyl-1,2,4-oxadiazolyl)benzamide derivatives .

Q. How should researchers mitigate hazards associated with brominated intermediates?

  • Safety protocols : Use fume hoods and personal protective equipment (PPE) due to lachrymatory and toxic vapors.
  • Waste management : Neutralize brominated byproducts with sodium thiosulfate before disposal .

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